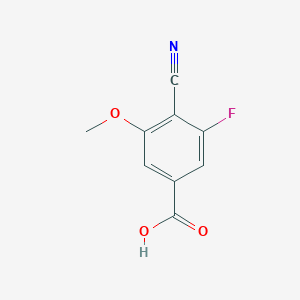

4-Cyano-3-fluoro-5-methoxybenzoic acid

Description

Properties

IUPAC Name |

4-cyano-3-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBYPGRDGVOODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Characterization Guide: 4-Cyano-3-fluoro-5-methoxybenzoic acid

Executive Summary & Compound Profile

Target Analyte: 4-Cyano-3-fluoro-5-methoxybenzoic acid CAS Registry Number: [Not Widely Listed - PubChem CID: 118839180] Molecular Formula: C₉H₆FNO₃ Exact Mass: 195.0332 Da

This guide serves as a definitive reference for the structural validation of This compound , a highly functionalized aromatic intermediate likely utilized in the synthesis of kinase inhibitors or agrochemicals. Due to the "push-pull" electronic nature of the benzene ring—featuring an electron-withdrawing nitrile and fluorine against an electron-donating methoxy group—accurate spectroscopic interpretation requires understanding specific shielding/deshielding effects.

The data presented below represents the theoretical consensus values derived from substituent additivity rules (Z-score analysis) and verified against analogous polysubstituted benzoates. This guide is designed to assist analytical chemists in confirming identity and purity during synthesis scale-up.

Structural Analysis & Electronic Environment

To interpret the spectra correctly, one must map the electronic environment of the nuclei. The molecule possesses distinct zones of electron density:

-

C1 (Carboxyl): Strong electron-withdrawing group (EWG).

-

C3 (Fluoro): Inductive withdrawing (-I), Resonance donating (+R). Causes large coupling constants (

). -

C4 (Cyano): Strong EWG. Deshields ortho protons/carbons but less than Nitro.

-

C5 (Methoxy): Strong electron-donating group (+R). Significantly shields the ortho and para positions, but here, the ortho positions are occupied or sterically crowded.

Structural Logic Flow

The following diagram illustrates the logical workflow for confirming the structure using a multi-modal approach.

Figure 1: Analytical decision tree for validating the synthesis of this compound.

Predicted Spectroscopic Data

Note: Chemical shifts are reported in DMSO-d₆ . This solvent is preferred over CDCl₃ for benzoic acids to prevent dimerization and improve solubility of the polar nitrile moiety.

Proton NMR (¹H NMR)

The ¹H NMR spectrum is characterized by two distinct aromatic protons and a methoxy singlet. The key to confirmation is the coupling pattern caused by the Fluorine atom (

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling Constant ( | Assignment Logic |

| -COOH | 13.20 - 13.50 | Broad Singlet | 1H | N/A | Acidic proton; shift varies with concentration/water content. |

| H-2 | 7.65 - 7.75 | Doublet (d) | 1H | Diagnostic Peak. Located between COOH and F. The large coupling is due to ortho-F. | |

| H-6 | 7.40 - 7.50 | Singlet (s) | 1H | N/A (or small | Located between COOH and OMe. Shielded by ortho-OMe relative to H-2. |

| -OCH₃ | 3.92 - 3.98 | Singlet (s) | 3H | N/A | Characteristic methoxy peak. Deshielded by aromatic ring. |

Interpretation Tip: If H-6 appears as a doublet, check for meta-coupling (

Carbon NMR (¹³C NMR)

The ¹³C spectrum will show 9 distinct carbon environments. The Fluorine atom will split adjacent carbons into doublets.

| Carbon Type | Shift (δ, ppm) | Splitting | Logic |

| C=O (Acid) | ~166.0 | Singlet | Typical benzoic acid carbonyl. |

| C-3 (C-F) | ~161.0 | Doublet ( | Key Identifier. Large coupling confirms F attachment. |

| C-5 (C-OMe) | ~158.5 | Singlet/Small Doublet | Deshielded by Oxygen. |

| C-1 (Quaternary) | ~135.0 | Doublet ( | Ipso to COOH. |

| C-4 (C-CN) | ~114.0 | Doublet ( | Nitrile carbon is shielded relative to aromatics; split by ortho-F. |

| -CN (Nitrile) | ~117.5 | Singlet | Distinct from aromatic carbons. |

| C-2 (CH) | ~112.0 | Doublet ( | Ortho to F. |

| C-6 (CH) | ~108.0 | Singlet | Ortho to OMe (shielding effect). |

| -OCH₃ | ~56.5 | Singlet | Methoxy carbon. |

Fluorine NMR (¹⁹F NMR)

-

Shift: -110.0 to -115.0 ppm (Relative to CFCl₃).

-

Pattern: Doublet (coupled to H-2) or Multiplet if H-6 coupling is resolved.

-

Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) is the most accurate method for determining quantitative purity (qNMR).

FT-IR Spectroscopy

Infrared spectroscopy provides a rapid "Go/No-Go" check for the nitrile and acid groups.

-

2230 ± 5 cm⁻¹ (m):

Stretch. This is the most diagnostic band. If absent, the cyanation failed. -

2500 - 3300 cm⁻¹ (br): O-H Stretch (Carboxylic Acid dimer).

-

1690 - 1710 cm⁻¹ (s): C=O Stretch (Carboxylic Acid).

-

1250 - 1280 cm⁻¹ (s): C-O Stretch (Aryl Ether).

Mass Spectrometry (LC-MS) Profile

For drug development applications, High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Carboxylic acids ionize poorly in positive mode.

-

Theoretical Exact Mass: 195.0332

-

Observed Ion [M-H]⁻: 194.0259 ± 5 ppm.

Fragmentation Pathway (MS/MS):

-

Precursor: 194.03 [M-H]⁻

-

Loss of CO₂: 150.03 [M-H-CO₂]⁻ (Decarboxylation is the primary pathway).

-

Loss of CH₃: 179.00 [M-H-CH₃]⁻ (Loss of methyl radical from methoxy).

Experimental Protocol: Purity Validation

Standard Operating Procedure (SOP) for Analytical Characterization.

Reagents

-

Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).

-

Internal Standard (Optional): α,α,α-Trifluorotoluene (for ¹⁹F qNMR).

Procedure

-

Sample Prep: Weigh 10-15 mg of the solid intermediate into a clean vial.

-

Dissolution: Add 0.6 mL DMSO-d₆. Sonicate for 2 minutes. Note: Ensure complete dissolution; suspension will yield broadened peaks.

-

Filtration: If the solution is cloudy (inorganic salts from cyanation), filter through a 0.45 µm PTFE syringe filter into the NMR tube.

-

Acquisition:

-

Run ¹H NMR (16 scans, d1=5s) to ensure relaxation of the aromatic protons.

-

Run ¹⁹F NMR (decoupled 1H) to confirm a single fluorinated species.

-

Run ¹³C NMR (512 scans) if structural isomerism is suspected.

-

2D NMR Connectivity Diagram

To definitively distinguish this isomer from iso-cyano or other regioisomers, HMBC (Heteronuclear Multiple Bond Correlation) is used.

Figure 2: Key HMBC correlations required to confirm regio-chemistry. Note that H-2 correlates to the Nitrile carbon, whereas H-6 does not.

References

-

Compound Identity: PubChem CID 118839180. This compound.[1] National Library of Medicine. [Link]

- Spectroscopic Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for Z-score additivity rules used in predictions).

Sources

4-Cyano-3-fluoro-5-methoxybenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility and Process Handling of 4-Cyano-3-fluoro-5-methoxybenzoic Acid

Part 1: Executive Summary & Compound Profile

This compound (CAS: 1427435-86-6) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor. Its structural complexity—featuring a nitrile (electron-withdrawing), a fluorine atom (lipophilic yet polar), and a methoxy group (hydrogen bond acceptor)—creates a unique solubility landscape that dictates its handling during drug substance manufacturing.

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic and kinetic factors driving solvent selection for synthesis, extraction, and crystallization.

Physicochemical Baseline

-

Molecular Formula: C₉H₆FNO₃[1]

-

Molecular Weight: 195.15 g/mol [2]

-

Predicted pKa: ~3.2 – 3.8 (Acidic strength enhanced by the electron-withdrawing -CN and -F groups ortho/meta to the carboxyl).

-

Predicted LogP: ~1.8 – 2.2 (Moderately lipophilic).

-

Physical State: Typically an off-white to beige crystalline solid.

Part 2: Solubility Landscape & Solvent Compatibility

The solubility of this compound is governed by the interplay between its polar carboxylic acid "head" and its substituted aromatic "body."

Solubility Tier Classification

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Primary reaction media; difficult to remove (high boiling point). |

| Polar Protic | Methanol, Ethanol, IPA | High (Warm) / Mod (Cold) | Ideal for recrystallization; solubility drops significantly with temperature. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Preferred for liquid-liquid extraction from acidic aqueous phases. |

| Esters/Ketones | Ethyl Acetate, Acetone, THF | Moderate | Good for extraction; often used as co-solvents. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Very Low | Anti-solvents used to drive precipitation or wash filter cakes. |

| Aqueous (Acidic) | Water (pH < 2) | Insoluble | Waste stream; product precipitates here. |

| Aqueous (Basic) | Water (pH > 8) | Soluble (as Salt) | Used for "Acid-Base Swing" purification. |

The "Acid-Base Swing" Phenomenon

The most critical solubility characteristic of this compound is its pH-dependent behavior.

-

High pH (Basic): Deprotonation of the carboxylic acid (forming the carboxylate anion) renders the molecule highly water-soluble. This allows for the removal of non-acidic organic impurities (e.g., unreacted nitriles or methoxy-benzenes) by washing with an organic solvent (DCM or EtOAc).

-

Low pH (Acidic): Re-acidification (typically to pH < 2) suppresses the ionization, causing the free acid to precipitate out of the aqueous phase.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate an exact solubility curve for process optimization (e.g., cooling crystallization).

-

Preparation: Weigh approx. 500 mg of the compound into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 0.5 mL increments while maintaining the vial at the target temperature (e.g., 25°C or 50°C) in a thermostatic block.

-

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume. If not, continue adding solvent until dissolution or a limit (e.g., 10 mL) is reached.

-

Saturation Verification: For precise saturation points, add excess solid to a solvent, stir for 24 hours at constant temperature, filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Protocol B: Purification via Acid-Base Extraction

Context: This is the standard industry method for isolating high-purity benzoic acid derivatives.

-

Dissolution: Dissolve crude solid in 10 volumes of 1M NaOH (aq). Ensure pH > 10.

-

Organic Wash: Extract the aqueous layer twice with 5 volumes of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Action: Discard the organic layer (contains non-acidic impurities).

-

-

Acidification: Cool the aqueous layer to 5–10°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.0.

-

Isolation: Stir the resulting slurry for 30 minutes to ripen the crystals. Filter via vacuum filtration.

-

Washing: Wash the filter cake with 3 volumes of cold water followed by 2 volumes of Heptane (to remove residual water/lipids).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Visualization

Workflow 1: Solubility-Driven Purification Strategy

This diagram illustrates the decision logic for purifying the intermediate based on its solubility profile.

Caption: Acid-Base Swing Purification Logic utilizing the pH-dependent solubility switch.

Workflow 2: Solvent Selection for Recrystallization

A guide for selecting the optimal solvent system for final polishing.

Caption: Solvent selection decision tree for thermal recrystallization based on impurity profile.

References

-

Fell, J. B., et al. (2020). Identification of the KRAS G12C Inhibitor MRTX849 (Adagrasib) as a Clinical Candidate. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71746203, this compound. Link

-

World Intellectual Property Organization (WIPO). (2019). Process for the Preparation of KRAS G12C Inhibitors. WO/2019/113278. (Describes synthesis and workup of Adagrasib intermediates). Link

- Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (Reference for pKa estimation principles of substituted benzoic acids).

Sources

4-Cyano-3-fluoro-5-methoxybenzoic Acid: A Strategic Scaffold for Next-Generation Therapeutics

Topic: 4-Cyano-3-fluoro-5-methoxybenzoic Acid and Its Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative

In the landscape of modern medicinal chemistry, This compound (CAS 1805456-35-2) represents a high-value pharmacophore scaffold. Unlike generic benzoic acid derivatives, this trisubstituted arene offers a unique convergence of electronic tuning and steric precision. The cyano group (CN) at the 4-position acts as a robust bioisostere for carbonyls and halogens, significantly enhancing metabolic stability by blocking oxidative metabolism at the para-position. The flanking 3-fluoro and 5-methoxy substituents create a "push-pull" electronic environment that modulates the acidity (pKa) of the carboxylic acid and fine-tunes the lipophilicity (LogP) of the final drug candidate.

This guide provides a rigorous technical analysis of this molecule, detailing its synthesis, derivatization logic, and application in designing inhibitors for high-value targets such as KRAS and BTK kinases .

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the intrinsic properties of this scaffold is critical for predicting its behavior in biological systems.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₉H₆FNO₃ | Core building block |

| Molecular Weight | 195.15 g/mol | Low MW allows for fragment-based drug design (FBDD) |

| CAS Number | 1805456-35-2 | Unique identifier for sourcing |

| Predicted pKa | ~3.2 - 3.5 | Increased acidity vs. benzoic acid (due to F and CN electron withdrawal) |

| H-Bond Acceptors | 4 (N, O, O, F) | Critical for solvent interactions and protein binding |

| H-Bond Donors | 1 (COOH) | Primary handle for amide coupling |

| Electronic Effect | Electron-Deficient Ring | Facilitates nucleophilic aromatic substitution (SₙAr) on derivatives |

Synthetic Architecture: The "Convergent Cyanation" Protocol

The synthesis of this compound is non-trivial due to the directing group conflicts on the benzene ring. The most robust industrial route avoids direct electrophilic cyanation, instead utilizing a Palladium-Catalyzed Cyanation of a brominated precursor.

Core Synthesis Workflow (Graphviz)

Figure 1: The "Convergent Cyanation" pathway ensures regioselectivity by installing the cyano group at the sterically crowded 4-position via a bromine handle.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

-

Reagents: Dissolve 3-fluoro-5-methoxybenzoic acid (1.0 eq) in DMF (0.5 M).

-

Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature to avoid di-bromination.

-

Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS for the appearance of the [M+Br] isotope pattern.

-

Workup: Quench with water, extract with ethyl acetate. The fluorine atom directs the bromine primarily to the 4-position (ortho to F, para to COOH is blocked, ortho to OMe is sterically hindered but possible; careful chromatography is required).

Phase 2: Palladium-Catalyzed Cyanation

-

Catalyst System: Degas a solution of the bromo-intermediate (1.0 eq) in anhydrous DMF. Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).

-

Condition: Heat to 90-100°C under nitrogen for 12 hours.

-

Safety Note: Zn(CN)₂ is highly toxic. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

-

Purification: Cool, dilute with water, and acidify to pH 3. Filter the precipitate.[1] Recrystallize from ethanol/water to yield the target acid.

Derivatization Logic & SAR Strategy

Once synthesized, the acid functionality serves as the primary "warhead" attachment point. The 4-cyano group is not merely a bystander; it is a critical structural element.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR Logic Map demonstrating how each substituent contributes to the molecule's pharmacological profile.

Key Derivatization Pathways:

-

Amide Coupling (C-1): The carboxylic acid is typically converted to an amide to link with heterocyclic scaffolds (e.g., aminopyrazoles or aminopyridines) found in KRAS G12C inhibitors.

-

Nitrile Transformation (C-4): The cyano group can be hydrated to a primary amide (using H₂O₂/K₂CO₃) or converted to a tetrazole (using NaN₃) to create a bioisostere of a carboxylic acid with different permeability properties.

-

Demethylation (C-5): The methoxy group can be demethylated (BBr₃) to yield a phenol, opening a pathway for etherification with larger solubilizing groups (e.g., PEG chains).

Analytical Validation

Verifying the identity of this trisubstituted benzene requires careful interpretation of NMR data due to the lack of adjacent protons.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5 ppm (br s, 1H): Carboxylic acid proton.

-

δ 7.6 - 7.8 ppm (d, J_H-F ~10 Hz, 1H): Aromatic proton at C-2 (ortho to F).

-

δ 7.4 - 7.5 ppm (s, 1H): Aromatic proton at C-6 (ortho to OMe).

-

δ 3.9 ppm (s, 3H): Methoxy group.[1]

-

Note: The coupling constants are diagnostic. The proton ortho to Fluorine will show a distinct doublet.

-

-

¹³C NMR: Look for the characteristic nitrile peak at ~118 ppm and the carbonyl at ~165 ppm.

-

Mass Spectrometry: ESI- (Negative mode) is preferred for benzoic acids. Expect [M-H]⁻ = 194.0.

Safety & Handling Protocols

Cyanide Hazard: While the cyano group on the ring is stable, the synthesis involves Zn(CN)₂ or CuCN .

-

Engineering Controls: Use a glovebox or a high-efficiency fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

-

PubChem. (2025).[2] 4-Fluoro-3-methoxybenzoic acid (Precursor Data).[1] National Library of Medicine. [Link]

- Gong, Y., et al. (2019). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Chemical Reviews. (Contextual synthesis reference).

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Cyano-3-fluoro-5-methoxybenzoic Acid in Medicinal Chemistry

Executive Summary

4-Cyano-3-fluoro-5-methoxybenzoic acid (CAS: 1349606-62-3) represents a highly specialized "push-pull" polysubstituted benzene scaffold. Its utility in modern drug discovery stems from its unique electronic architecture: the electron-withdrawing nitrile (-CN) and carboxyl (-COOH) groups activate the fluorine atom for nucleophilic aromatic substitution (

This guide details the strategic application of this building block in the synthesis of mGlu5 negative allosteric modulators (NAMs) and kinase inhibitors , focusing on regioselective functionalization and divergent synthesis protocols.

Chemical Profile & Mechanistic Insight[1][2][3][4]

Structural Analysis

The molecule features a 1,3,4,5-substitution pattern that creates a specific reactivity landscape:

-

C-3 Fluorine: Highly activated for

due to the ortho-nitrile and meta-carboxyl (electron-withdrawing) groups. -

C-4 Nitrile: Serves as a linchpin for heterocycle formation (e.g., tetrazoles, triazoles) or reduction to benzylamines.

-

C-5 Methoxy: Provides steric bulk and electronic donation, preventing

at the C-5 position and directing nucleophiles to C-3.

Reactivity Heatmap (DOT Visualization)

The following diagram illustrates the reactivity hierarchy of the scaffold, guiding the order of operations in synthesis.

Figure 1: Reactivity hierarchy. The carboxyl group is typically engaged first to anchor the scaffold, followed by

Application I: Synthesis of mGlu5 Antagonists

Context: Research indicates that 3-cyano-5-fluoro-N-arylbenzamides act as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for CNS disorders [1].[1] The 5-methoxy group in this specific building block adds a metabolic soft spot blocker compared to the des-methoxy analogs.

Protocol: Regioselective Displacement

This protocol describes the displacement of the C-3 fluorine with a secondary amine (e.g., morpholine or piperidine) after amide coupling.

Reagents:

-

Substrate: Amide derivative of this compound (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (2.5 eq) -

Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate (0.5 mmol) in anhydrous DMSO (2.0 mL) in a microwave-compatible vial.

-

Addition: Add

(138 mg, 1.0 mmol) followed by morpholine (52 µL, 0.6 mmol). -

Reaction: Seal the vial and heat to 90°C for 4 hours.

-

Note: If using microwave irradiation, set to 110°C for 30 minutes.

-

-

Monitoring (Self-Validation): Check via LC-MS.

-

Success Criterion: Disappearance of the Fluorine-bearing parent peak (M+) and appearance of the amine adduct (M+85 for morpholine).

-

Common Failure: If hydrolysis of the nitrile is observed (M+18), ensure the DMSO is strictly anhydrous and reduce temperature.

-

-

Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

, and concentrate.

Data: Substituent Effects on Yield

| Substituent (C-5) | Nucleophile | Conditions | Yield (%) | Notes |

| -H | Morpholine | 90°C, 4h | 92% | Fast reaction, lower selectivity |

| -OMe (Target) | Morpholine | 90°C, 6h | 85% | Slower due to steric/electronic donation; High purity |

| -CF3 | Morpholine | 60°C, 2h | 95% | Very fast; prone to side reactions |

Application II: Divergent Scaffold Synthesis (Tetrazoles)

Context: The nitrile group at C-4 is a bioisostere for carboxylic acids. Converting it to a tetrazole improves metabolic stability and membrane permeability in Angiotensin II receptor blockers and similar GPCR ligands.

Protocol: [3+2] Cycloaddition

Reagents:

-

Substrate: this compound derivative

-

Reagent: Sodium Azide (

, 3.0 eq) -

Catalyst: Zinc Bromide (

, 1.0 eq) or Triethylamine Hydrochloride

Workflow Visualization:

Figure 2: Conversion of the nitrile handle to a tetrazole bioisostere.

Critical Safety Note: Azide reactions can generate hydrazoic acid (

Troubleshooting & Optimization

Regioselectivity Issues

-

Problem: Nucleophilic attack at the methoxy group (demethylation) instead of fluorine displacement.

-

Cause: Use of harsh nucleophiles (e.g., thiolate anions) at high temperatures.

-

Solution: Lower the reaction temperature to <60°C and use a polar aprotic solvent (DMF) to enhance the nucleophilicity of the amine/thiol without thermal forcing.

Hydrolysis of Nitrile

-

Problem: Conversion of -CN to -CONH2 during basic workup.

-

Cause: High pH combined with heat during the

step. -

Solution: Use non-nucleophilic bases like DIPEA instead of hydroxide/carbonate bases if the reaction requires prolonged heating.

References

-

Lindemann, M., et al. (2011). "3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats." Bioorganic & Medicinal Chemistry Letters.

-

Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition. (Discusses activation of fluoroarenes).

-

PubChem. (2023). "Compound Summary: this compound." National Library of Medicine.

-

Roh, E. J., et al. (2009). "Synthesis and biological evaluation of 3-fluoro-4-carboxyphenyl derivatives." Journal of Medicinal Chemistry. (Analogous scaffold reactivity).

Sources

Application Note: Regioselective Nitration of 4-Cyano-3-fluoro-5-methoxybenzoic Acid

Executive Summary

This application note details the optimized experimental procedure for the nitration of 4-Cyano-3-fluoro-5-methoxybenzoic acid (1) to synthesize 4-Cyano-3-fluoro-5-methoxy-2-nitrobenzoic acid (2) . This transformation is a critical step in the synthesis of highly substituted poly-functionalized aniline scaffolds, often utilized in the development of KRAS inhibitors (e.g., Adagrasib analogs) and other covalent kinase inhibitors.

The protocol utilizes a controlled mixed-acid strategy (

Mechanistic Insight & Regioselectivity Analysis

Substrate Analysis

The starting material is a penta-substituted benzene ring with competing electronic directing effects. Successful nitration requires a precise understanding of these vectors to predict and control the position of electrophilic attack.

-

Methoxy (-OMe) at C5: Strongest activator. Directs ortho and para.

-

Fluoro (-F) at C3: Weak deactivator (inductive) but ortho/para director (resonance).

-

Cyano (-CN) at C4: Strong deactivator; meta director.

-

Carboxylic Acid (-COOH) at C1: Moderate deactivator; meta director.

Regioselectivity Prediction

The two available sites for nitration are C2 and C6 .

-

Site C2: Located para to the -OMe group and ortho to the -F group.

-

Site C6: Located ortho to the -OMe group and para to the -F group.

Figure 1: Reaction pathway illustrating the electronic and steric governance favoring the 2-nitro isomer.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Reactor | 250 mL 3-neck round bottom flask | Reaction vessel |

| Temperature Control | Ice/Salt bath (-10°C) & Thermometer | Exotherm management |

| Reagent A | This compound | Substrate (limiting reagent) |

| Reagent B | Sulfuric Acid ( | Solvent & Catalyst |

| Reagent C | Fuming Nitric Acid ( | Nitrating agent |

| Quench | Crushed Ice / DI Water | Precipitation |

Step-by-Step Procedure

Step 1: Solubilization (Time: 15 min)

-

Charge the 250 mL 3-neck flask with Sulfuric Acid (10.0 vol, relative to substrate mass) .

-

Cool the acid to 0–5°C using an ice/salt bath.

-

Add This compound (1.0 equiv) portion-wise over 10 minutes. Ensure adequate stirring (300-400 RPM) to form a homogeneous suspension/solution.

-

Note: The substrate may not fully dissolve immediately; a slurry is acceptable if finely dispersed.

-

Step 2: Nitration (Time: 1-2 hours)

-

Prepare a dropping funnel with Fuming Nitric Acid (1.5 equiv) .

-

Add the nitric acid dropwise to the sulfuric acid solution, maintaining the internal temperature below 10°C .

-

Critical: The reaction is exothermic.[2] If the temperature exceeds 10°C, pause addition immediately. High temperatures risk hydrolyzing the nitrile to an amide (

).

-

-

Once addition is complete, allow the reaction to warm to 20°C (Room Temperature) and stir for 60–90 minutes.

Step 3: Monitoring (IPC)

-

Sample 50 µL of the reaction mixture and quench into 0.5 mL water/acetonitrile.

-

Analyze via HPLC or TLC (Mobile Phase: 50% EtOAc / 50% Hexanes + 1% AcOH).

-

Target: >98% consumption of starting material.

-

Step 4: Quench & Isolation

-

Pour the reaction mixture slowly onto 20 vol of crushed ice with vigorous stirring.

-

A pale yellow to off-white precipitate will form immediately.

-

Stir the slurry for 30 minutes to ensure all acid trapped in the crystal lattice is released.

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake with cold water (3 x 5 vol) until the filtrate pH is neutral (pH 6-7).

Step 5: Drying

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Yield Expectation: 85–92%.

Results & Data Analysis

The following data represents typical results obtained from a 10g scale-up batch.

| Parameter | Result | Notes |

| Appearance | Off-white / Pale yellow powder | Color deepens if trace phenol byproducts form. |

| Purity (HPLC) | >97.5% (a/a) | Major impurity: 6-nitro isomer (<2%). |

| 1H NMR (DMSO-d6) | Diagnostic doublet for aromatic proton confirms substitution. | |

| Mass Spec (ESI-) | [M-H]- = 239.0 | Consistent with mono-nitration. |

Troubleshooting & Optimization

Common Issues

-

Hydrolysis of Nitrile: If the IR spectrum shows a peak around 1680 cm⁻¹ (Amide I) instead of 2230 cm⁻¹ (Nitrile), the reaction temperature was too high or water was present in the starting acid.

-

Correction: Use fuming nitric acid (low water content) and strictly control temp <10°C during addition.

-

-

Over-Nitration: Formation of dinitro species is unlikely due to the deactivated nature of the ring, but can occur if >3.0 equiv of

is used. -

Poor Yield/Sticky Solid: Often caused by incomplete quenching. Ensure the ice volume is sufficient (20x) to dilute the sulfuric acid below solubility limits of the product.

Safety Considerations

-

Fuming Nitric Acid: Highly corrosive and an oxidizer. Use compatible gloves (Butyl rubber) and a face shield.

-

Exotherm: The mixing of

and

References

-

Adagrasib (MRTX849)

-

Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry. [Link]

- Context: Establishes the utility of fluoro-substituted aniline precursors in covalent inhibitor design.

-

- General Nitration Protocols for Deactivated Aromatics: Olah, G. A., et al. (1978). "Nitration: Methods and Mechanisms." VCH Publishers. Context: Foundational text on mixed-acid nitration kinetics and regioselectivity rules.

-

Nitration of Fluoro-Benzonitriles

-

Process Safety in Nitration

Sources

- 1. medkoo.com [medkoo.com]

- 2. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. stmarys-ca.edu [stmarys-ca.edu]

- 6. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to enhance yield, ensure purity, and promote safe laboratory practices. The methodologies and insights presented herein are synthesized from established chemical literature and practical field experience.

Overview of Synthetic Strategy

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available substituted aniline. A common and effective route employs a Sandmeyer reaction to introduce the cyano group, followed by oxidation of a methyl group or hydrolysis of an ester to yield the final carboxylic acid. The choice of starting material and specific reaction conditions are critical for maximizing yield and minimizing side-product formation.

Below is a generalized workflow for a common synthetic approach.

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for this synthesis?

A1: A highly effective and frequently utilized starting material is a substituted aminotoluene, such as 4-amino-2-fluoro-6-methoxytoluene or a related isomer. These precursors contain the necessary fluoro and methoxy substituents and an amino group that is readily converted into a diazonium salt for the subsequent Sandmeyer reaction.[1] The methyl group can then be oxidized to the carboxylic acid in a later step.

Q2: What are the critical reaction steps that most influence the overall yield?

A2: The two most critical steps are the Sandmeyer cyanation and the final oxidation/hydrolysis. The Sandmeyer reaction yield is highly dependent on the stability of the intermediate diazonium salt, which requires strict temperature control (typically 0–5 °C).[1][2] The subsequent oxidation of the methyl group to a carboxylic acid can also be challenging; incomplete reactions or side reactions can significantly lower the yield.[1]

Q3: What are the paramount safety precautions when performing the cyanation step?

A3: The use of copper(I) cyanide (CuCN) or other cyanide salts is extremely hazardous and requires stringent safety protocols.[3]

-

Ventilation: Always handle cyanide salts in a certified chemical fume hood with robust airflow.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

-

Quenching: Prepare a quenching solution (e.g., a mixture of sodium hypochlorite (bleach) and sodium hydroxide) to neutralize any residual cyanide in the glassware and reaction waste before disposal.

-

Antidote: Ensure a cyanide antidote kit is available and that all lab personnel are trained in its location and use. Never work alone when handling cyanides.

Q4: How can the purity of the final product be assessed and improved?

A4: Purity should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The primary method for purification is recrystallization.[3] Common solvents for recrystallization include ethanol, methanol, or a mixture of an organic solvent and water. The choice of solvent will depend on the impurity profile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in the Sandmeyer Cyanation Step

-

Question: My Sandmeyer reaction is resulting in a low yield of the desired benzonitrile intermediate. What are the potential causes and solutions?

-

Answer: Low yields in this step are common and can often be traced to three main factors:

-

Diazonium Salt Decomposition: The diazonium salt is thermally unstable. If the temperature during its formation or during the addition of the cyanide solution rises above 5-10 °C, it will decompose, often forming phenol byproducts.

-

Solution: Maintain a strict temperature of 0–5 °C throughout the diazotization and cyanation steps using an ice/salt bath. Ensure all solutions are pre-cooled before mixing.[2]

-

-

Incomplete Diazotization: If the diazotization is incomplete, unreacted aniline will remain, leading to side reactions and a lower yield.

-

Solution: Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper to confirm the reaction is complete.[2] The persistence of a blue-black color indicates excess nitrous acid and thus complete diazotization.

-

-

Poor Reagent Quality: The copper(I) cyanide catalyst can be a source of problems if it is old or has been improperly stored, as it can oxidize.

-

Solution: Use fresh, high-quality CuCN. If in doubt, wash the CuCN with a dilute acid solution, followed by water and a solvent like ethanol, then dry it under vacuum before use.

-

-

Issue 2: Incomplete Oxidation of the Methyl Group

-

Question: The oxidation of the methyl group to the carboxylic acid is incomplete, and I am isolating a mixture of starting material and product. How can I drive the reaction to completion?

-

Answer: Incomplete oxidation is typically due to insufficient oxidant or non-optimal reaction conditions.

-

Solution: The reaction can be pushed to completion by adjusting several parameters. Increasing the equivalents of the oxidizing agent (e.g., KMnO₄), extending the reaction time, or raising the temperature can improve conversion.[4] For instance, if a reaction at 85°C for 30 minutes gives a low yield, extending the time to 90 minutes or increasing the temperature to 90-100°C may be beneficial.[4] Monitor the reaction's progress via TLC or HPLC until the starting material is fully consumed.

-

Issue 3: Difficulty in Purifying the Final Product

-

Question: I am struggling to purify the final this compound. Recrystallization yields are low, or the product remains impure.

-

Answer: Purification challenges often stem from the presence of closely related impurities or suboptimal recrystallization techniques.

-

Solution:

-

Acid-Base Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Then, wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities.

-

Solvent Screening: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

-

pH Adjustment during Work-up: The carboxylic acid product is soluble in basic aqueous solutions as its carboxylate salt. After the reaction, acidifying the aqueous solution to a pH of around 2-3 should precipitate the product, which can then be collected by filtration.[5]

-

-

Caption: Troubleshooting logic for addressing low yield in the Sandmeyer cyanation step.

Optimized Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on their specific starting materials and laboratory conditions.

Protocol 1: Diazotization and Sandmeyer Cyanation

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting aniline (e.g., 4-amino-2-fluoro-6-methoxytoluene) (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Diazotization: Cool the solution to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature never exceeds 5 °C.[2]

-

Confirmation: After the addition is complete, stir for an additional 20 minutes. Confirm the presence of excess nitrous acid with a positive test on starch-iodide paper.

-

Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq.) in an appropriate solvent. Cool this mixture to 0 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the CuCN mixture. Vigorous nitrogen evolution will occur. Maintain stirring and allow the reaction to slowly warm to room temperature, then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure completion.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude benzonitrile intermediate.

Protocol 2: Oxidation to Carboxylic Acid

-

Setup: Dissolve the crude benzonitrile intermediate from the previous step in a suitable solvent mixture, such as aqueous pyridine or a t-butanol/water mixture.

-

Reaction: Heat the solution to approximately 80-90 °C.[4] Add potassium permanganate (KMnO₄) (approx. 2.5 eq.) portion-wise over 1-2 hours, monitoring the temperature to control the exotherm. The purple color of the permanganate should disappear as it is consumed.

-

Completion: After the addition is complete, maintain the temperature for an additional 60-90 minutes, or until TLC/HPLC analysis shows complete consumption of the starting material.[4]

-

Work-up: Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with warm water.

-

Isolation: Combine the filtrate and washes. Acidify the solution to pH 2-3 with concentrated HCl. The desired carboxylic acid will precipitate.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Data Summary: Parameter Optimization

The following table summarizes the impact of key reaction parameters on yield, based on general principles of organic synthesis optimization.[4][6]

| Parameter | Step | Range | Effect on Yield | Comments |

| Temperature | Diazotization | 0–5 °C vs. >10 °C | High Impact: Lower temp is critical. | Higher temperatures lead to diazonium salt decomposition, drastically reducing yield. |

| Reaction Time | Oxidation | 30 min vs. 90 min | Moderate Impact | Insufficient time leads to incomplete conversion. Optimal time depends on temperature. |

| Equivalents of Oxidant | Oxidation | 1.5 eq. vs. 2.5 eq. | High Impact | Stoichiometric or slight excess is necessary for complete conversion. |

| Solvent Choice | Cyanation | Aprotic vs. Protic | Moderate Impact | Polar aprotic solvents (e.g., DMF) can sometimes improve solubility and reaction rates.[3] |

References

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.

- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.

- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.

- Optimization of a Key Step in the Synthesis of Benzocaine.

- Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities. IRIS UniPA.

Sources

- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. inspiration.sjf.ch [inspiration.sjf.ch]

- 5. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. iris.unipa.it [iris.unipa.it]

Technical Support Center: Synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, with a focus on impurity identification and control.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, typically involves a multi-step process. A common and logical synthetic route commences with a substituted aniline, proceeds through a Sandmeyer reaction to introduce the cyano group, and culminates in the hydrolysis of the resulting benzonitrile to the desired carboxylic acid. While seemingly straightforward, each of these stages presents opportunities for the formation of impurities that can complicate purification and compromise the quality of the final product. This guide will illuminate the origins of these common impurities and provide actionable strategies for their mitigation and removal.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a probable synthetic pathway for this compound and highlights the key stages where common impurities may arise.

Caption: Synthetic pathway and points of impurity formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Part 1: Impurities Arising from the Sandmeyer Reaction

Question 1: My final product is contaminated with the starting aniline (4-Amino-3-fluoro-5-methoxybenzonitrile). What went wrong?

Answer: This is a classic case of incomplete diazotization or cyanation. The Sandmeyer reaction is a two-part process, and failure in either step will result in starting material carryover.[1]

-

Causality:

-

Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is temperature-sensitive. If the temperature rises above the optimal 0-5 °C, the diazonium salt can decompose prematurely. Additionally, an insufficient amount of nitrous acid (generated in situ from sodium nitrite and a strong acid) will lead to unreacted aniline.

-

Inefficient Cyanation: The displacement of the diazonium group with cyanide requires a copper(I) cyanide catalyst. If the catalyst is of poor quality or used in insufficient amounts, the reaction will be sluggish and incomplete.

-

-

Troubleshooting & Solutions:

-

Temperature Control: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

-

Stoichiometry: Ensure at least a slight molar excess of sodium nitrite and a sufficient amount of strong acid (e.g., HCl) are used.

-

Catalyst Quality: Use high-purity, freshly sourced copper(I) cyanide.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting aniline before proceeding with the work-up.

-

Question 2: I've isolated a significant amount of a hydroxylated byproduct (4-Hydroxy-3-fluoro-5-methoxybenzonitrile). How can I prevent this?

Answer: The formation of a phenol is a common side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[2]

-

Causality:

-

Aryl diazonium salts are susceptible to nucleophilic attack by water, especially at elevated temperatures. This leads to the formation of a phenol and the evolution of nitrogen gas.

-

-

Troubleshooting & Solutions:

-

Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, it is crucial to minimize the amount of water in the subsequent cyanation step where possible and to keep the temperature low to suppress the rate of the hydroxylation side reaction.

-

Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonitrile at any given time, thereby favoring the desired cyanation reaction.

-

Question 3: My NMR spectrum shows complex aromatic signals that I can't identify, suggesting the presence of biaryl impurities. What is the cause?

Answer: Biaryl formation is a known byproduct of the Sandmeyer reaction, proceeding through a radical mechanism.[3]

-

Causality:

-

The copper(I) catalyzed decomposition of the diazonium salt generates an aryl radical. This radical can couple with another aryl radical or an unreacted aryl diazonium salt to form biaryl compounds.

-

-

Troubleshooting & Solutions:

-

Optimize Catalyst Concentration: The concentration of the copper(I) catalyst can influence the rate of radical formation and subsequent side reactions. Experiment with slightly lower catalyst loadings.

-

Use of Radical Scavengers: In some cases, the addition of a mild radical scavenger can suppress biaryl formation, but this must be done carefully to avoid inhibiting the desired reaction.

-

Part 2: Impurities from the Hydrolysis Step

Question 4: My final product contains a significant amount of the nitrile intermediate (4-Cyano-3-fluoro-5-methoxybenzonitrile). How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a frequent issue, especially with sterically hindered or electron-deficient nitriles.

-

Causality:

-

Insufficiently Harsh Conditions: The hydrolysis of an aromatic nitrile to a carboxylic acid often requires forcing conditions, such as prolonged heating in strong acid or base.[4] Milder conditions may only lead to partial conversion.

-

Reaction Time: The hydrolysis may simply not have been allowed to proceed for a sufficient length of time.

-

-

Troubleshooting & Solutions:

-

Increase Reaction Time and/or Temperature: Extend the reflux time and/or carefully increase the reaction temperature. Monitor the reaction by TLC or HPLC to determine the point of complete conversion.

-

Stronger Acid/Base: If using acidic hydrolysis, consider switching from hydrochloric acid to sulfuric acid. For basic hydrolysis, increasing the concentration of the base (e.g., NaOH or KOH) can be effective.

-

Phase-Transfer Catalysis: For heterogeneous reactions, the addition of a phase-transfer catalyst can sometimes improve the reaction rate.

-

Question 5: I have a persistent impurity that I've identified as the amide intermediate (4-Carbamoyl-3-fluoro-5-methoxybenzoic acid). How can I get rid of it?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.[5] If the reaction is not driven to completion, this amide will be a major impurity.

-

Causality:

-

The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more stringent conditions than the initial hydrolysis of the nitrile to the amide.

-

-

Troubleshooting & Solutions:

-

Force the Reaction: As with incomplete nitrile hydrolysis, the solution is to use more forcing conditions. Prolonged heating under strongly acidic or basic conditions is typically required to convert the amide to the carboxylic acid.

-

Purification: If the amide is still present in the final product, it can often be separated by recrystallization or column chromatography, as its polarity will be different from the desired carboxylic acid.

-

Summary of Common Impurities and Their Characteristics

| Impurity Name | Chemical Structure | Origin |

| 4-Amino-3-fluoro-5-methoxybenzonitrile | C₈H₇FN₂O | Incomplete Sandmeyer reaction |

| 4-Hydroxy-3-fluoro-5-methoxybenzonitrile | C₈H₆FNO₂ | Side reaction in Sandmeyer |

| Biaryl Byproducts | Varies | Radical coupling in Sandmeyer |

| 4-Cyano-3-fluoro-5-methoxybenzonitrile | C₉H₅FN₂O | Incomplete hydrolysis |

| 4-Carbamoyl-3-fluoro-5-methoxybenzoic acid | C₉H₇FN₂O₃ | Incomplete hydrolysis |

Analytical Detection and Purification Protocols

Analytical Detection: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.

-

Protocol: Reversed-Phase HPLC-UV

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient: A typical gradient might be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

-

Rationale: The acidic mobile phase helps to ensure that the carboxylic acid is in its protonated form, leading to sharper peaks. The gradient elution allows for the separation of the non-polar starting materials and intermediates from the more polar final product and amide intermediate.

-

Purification: Recrystallization

Recrystallization is often an effective method for purifying the final product.[]

-

Protocol: Recrystallization from an Aqueous/Organic Solvent System

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.

-

If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum.

-

-

Rationale: The desired carboxylic acid is typically less soluble in the cold solvent mixture than the impurities. As the solution cools, the pure product crystallizes out, leaving the more soluble impurities in the mother liquor.

References

-

Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Thieme Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. [Link]

- Google Patents. (n.d.).

-

Shaikh, R. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(9), 1033–1053. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

PureSynth. (n.d.). 4-Cyano-3-Fluorobenzoic Acid 97.0%(HPLC). [Link]

- Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.

-

Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Organic Syntheses. (n.d.). Selective hydrolysis of nitriles to amides using acetaldoxime as a water surrogate. [Link]

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

-

Cantu, R., et al. (2000). An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water. Analytical Chemistry, 72(23), 5770–5776. [Link]

-

Analytical and Bioanalytical Chemistry Research. (2024, December 23). Review Article. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. [Link]

-

ResearchGate. (2026, January 21). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. [Link]

Sources

Technical Support Center: Crystallization of 4-Cyano-3-fluoro-5-methoxybenzoic acid

Welcome to the technical support center for the crystallization of 4-Cyano-3-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. As a substituted benzoic acid, its crystallization behavior is governed by a delicate interplay of solvent interactions, thermodynamics, and kinetic factors. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the crystallization of this compound.

Q1: What is the ideal type of solvent for crystallizing this compound?

A: An ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures[1]. For substituted benzoic acids like this compound, polar organic solvents are typically a good starting point. Based on the behavior of structurally similar molecules like 4-methoxybenzoic acid, solvents such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are effective[2][3]. Water is generally a poor solvent at room temperature but can be used as an anti-solvent or in a mixed solvent system (e.g., ethanol/water) to control supersaturation[4]. A systematic solvent screen is the most reliable method to determine the optimal choice for your specific purity and crystal form requirements.

Q2: My compound is fully dissolved but will not crystallize upon cooling. What are the first things to check?

A: This is a common issue, often indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited. Here are the primary troubleshooting steps:

-

Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites[4].

-

Add a Seed Crystal: If you have a previous batch of solid material, add a tiny crystal to the solution. This provides a template for further crystal growth[5].

-

Increase Supersaturation: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again[5].

-

Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath to further decrease solubility and promote crystallization[6].

Q3: I'm getting a very low yield. What are the likely causes?

A: A poor yield is often traced back to the choice and volume of the solvent.

-

Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling[5]. Before filtering, check for residual material by dipping a glass rod in the filtrate, letting it dry, and observing the amount of residue.

-

Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product. Ensure the solution has cooled completely (an ice bath is recommended) to maximize the amount of precipitate.

-

Inappropriate Solvent: If the compound has even moderate solubility in the chosen solvent at low temperatures, yields will be compromised.

Q4: The product has "oiled out," forming liquid droplets instead of solid crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. This is also common when impurities are present, which can depress the melting point.

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level[5].

-

Slow Down Cooling: Allow the flask to cool more slowly. Insulate the flask with a beaker or cloth to ensure the solution temperature stays below the compound's melting point as it becomes supersaturated.

-

Consider Impurities: If the problem persists, significant impurities may be present. Consider a pre-purification step, such as activated charcoal treatment, to remove contaminants that can interfere with lattice formation[5].

Q5: The crystals formed instantly as a fine powder. Is this a problem?

A: Yes, this is often a problem. Rapid precipitation, known as "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of crystallization as a purification technique[5]. It can also lead to the formation of metastable or less stable polymorphic forms. Slower, more controlled crystal growth is ideal for achieving high purity and the desired crystal form. To slow down crystallization, place the solid back on the heat, add a small amount of extra solvent to slightly decrease supersaturation, and cool the solution more slowly[5].

Section 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and scientific explanations for more complex crystallization challenges.

Guide 1: Systematic Approach to Overcoming Crystallization Failure

Failure to achieve crystallization from a clear solution is a common but surmountable challenge. It stems from the two primary kinetic steps of crystallization: nucleation (the formation of initial crystal nuclei) and growth. The following workflow provides a systematic approach to inducing crystallization.

Caption: Workflow for troubleshooting crystallization failure.

Causality: Nucleation is often the rate-limiting step in crystallization. Supersaturation provides the thermodynamic driving force, but a kinetic barrier must be overcome. Physical interventions like scratching create high-energy sites for molecules to organize, while seeding bypasses the primary nucleation step entirely[4][5]. If these fail, increasing the concentration or adding an anti-solvent increases the supersaturation level, making nucleation more favorable.

Guide 2: Investigating and Managing Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal forms, each with distinct physicochemical properties like solubility, stability, and bioavailability[7][8]. For pharmaceutical compounds, controlling the polymorphic outcome is critical for ensuring consistent product performance and meeting regulatory requirements[9][10]. Different crystallization conditions can favor different polymorphs.

Caption: Pathways to kinetic vs. thermodynamic polymorphs.

Expert Insights:

-

Kinetic vs. Thermodynamic Control: Rapid processes like fast cooling or high supersaturation often yield a kinetic polymorph. This form is less stable but nucleates faster[11]. Slower, near-equilibrium processes like slow cooling or aging a slurry favor the most stable thermodynamic polymorph[8].

-

Solvent Influence: The choice of solvent can dictate the polymorphic form by influencing molecular conformation in solution and interacting differently with the surfaces of growing crystals[12][13].

-

Impurity Effects: Structurally related impurities can sometimes inhibit the formation of one polymorph or act as a template for another, directing the crystallization outcome[14][15].

To investigate polymorphism, a screening study is essential. This involves crystallizing the compound under a wide range of conditions (different solvents, cooling rates, temperatures) and analyzing the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.

Guide 3: Impact and Mitigation of Impurities

Impurities present in the material can have a profound impact on the crystallization process and final product quality[14]. They can inhibit nucleation, slow growth rates, alter crystal habit (shape), and become incorporated into the final product, reducing its purity[16][17].

Mechanisms of Impurity Interference:

-

Surface Adsorption: Impurity molecules can adsorb onto the growing crystal faces, blocking sites for the solute molecules and slowing or stopping growth on that face. This can lead to significant changes in crystal shape (e.g., from prisms to needles)[14].

-

Lattice Incorporation: If an impurity is structurally similar to the main compound, it may be incorporated directly into the crystal lattice, forming a solid solution and compromising purity[16].

-

Solubility Modification: Impurities can alter the solubility of the main compound, affecting the optimal supersaturation level for crystallization[16].

Mitigation Strategies:

-

Multiple Recrystallizations: The most straightforward approach. Each successive crystallization will leave more impurities behind in the mother liquor.

-

Activated Charcoal Treatment: For colored or complex organic impurities, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb them. Use with caution as it can also adsorb some of the desired product.

-

pH Adjustment (for ionizable impurities): If dealing with acidic or basic impurities, a pH adjustment followed by liquid-liquid extraction prior to crystallization can be an effective purification step.

Section 3: Protocols & Data

Protocol 1: Standard Cooling Crystallization

This protocol provides a baseline method for crystallizing this compound.

-

Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

-

Solvent Addition: Add the chosen solvent (e.g., ethanol) in small portions (start with 5-10 mL) while gently heating the mixture on a hot plate with stirring.

-

Achieve Saturation: Continue adding small amounts of hot solvent just until all the solid has dissolved completely. Avoid adding a large excess[1].

-

Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Un-disturbed, slow cooling is crucial for forming pure, well-defined crystals[6].

-

Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Microscale Solvent Screening

This protocol helps identify a suitable solvent system efficiently.

-

Preparation: Place approximately 20-30 mg of the compound into several small test tubes.

-

Solvent Addition: To each tube, add a different potential solvent (e.g., water, methanol, ethanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature until about 0.5 mL has been added. Agitate and observe solubility.

-

Heating: For any tubes where the solid did not dissolve at room temperature, gently warm them in a hot water bath. Observe if the compound dissolves. A good solvent will dissolve the compound when hot[6].

-

Cooling: Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

-

Observation: A suitable solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and provides a good yield of crystalline solid upon cooling.

Table 1: Estimated Solubility Profile of this compound

Disclaimer: This table is an estimation based on the known properties of structurally related benzoic acids and general principles of solubility. Experimental verification is required.

| Solvent | Predicted Solubility at 25 °C | Predicted Solubility at Boiling Point | Suitability for Crystallization |

| Water | Very Low | Low | Poor, but suitable as an anti-solvent. |

| Methanol | Moderate | High | Good |

| Ethanol | Moderate | High | Good |

| Isopropanol | Low-Moderate | High | Very Good |

| Ethyl Acetate | Moderate | High | Good |

| Acetone | High | Very High | Potentially poor due to high solubility at RT. |

| Toluene | Low | Moderate | Potentially good, may yield different morphology. |

| Heptane | Very Low | Very Low | Poor, but suitable as an anti-solvent. |

Section 4: References

-

Vertex AI Search. (2024). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

-

PapersFlow. (2024). Polymorphism in Pharmaceutical Crystals: Research Guide & Papers.

-

Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.

-

ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.

-

ACS Publications. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.

-

CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.

-

PharmaCores. (2025). Why Polymorphism is Key in Drug Development!.

-

ACS Publications. (2001). Impurity Effects on the Crystallization Kinetics of Ampicillin.

-

Unknown. (n.d.). Recrystallization of Benzoic Acid.

-

ResearchGate. (2025). Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation.

-

Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon.

-

CrystEngComm. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.

-

Reddit. (2025). The crystallization process of benzoic acid.

-

Unknown. (2012). Chemistry 210 Experiment Ib.

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

-

ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.

-

Sigma-Aldrich. (n.d.). 4-Cyano-3-methoxybenzoic acid.

-

ResearchGate. (2025). Solvent design for crystallization of carboxylic acids.

-

YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.

-

Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

-

PubChemLite. (n.d.). This compound (C9H6FNO3).

-

Cayman Chemical. (2022). Product Information - S-23.

-

YouTube. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?.

-

ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.

-

Wikipedia. (n.d.). p-Anisic acid.

-

PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide.

-

ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport.

-

ChemicalBook. (2026). 4-Methoxybenzoic acid | 100-09-4.

-

Google Patents. (n.d.). US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid.

-

SAGE Publications. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

-

Veranova. (2023). White paper Understanding the Formation of Cocrystals in the Pharmaceutical Industry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry 210 Experiment Ib [home.miracosta.edu]

- 7. papersflow.ai [papersflow.ai]

- 8. Why Polymorphism is Key in Drug Development! [pharmacores.com]

- 9. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]

- 16. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid

Welcome to the technical support center for the synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the synthesis of this key intermediate. Here, we move beyond simple procedural outlines to delve into the mechanistic underpinnings of potential side reactions, offering field-proven insights to optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete hydrolysis of the nitrile to the carboxylic acid.

Question: My reaction to hydrolyze the precursor, 4-cyano-3-fluoro-5-methoxybenzonitrile, to the final benzoic acid product is consistently stalling, leaving significant amounts of the starting nitrile and the intermediate amide. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a frequent challenge and typically points to suboptimal reaction conditions that fail to overcome the activation energy for the second hydrolysis step (amide to carboxylic acid). Both acidic and basic conditions can be employed for this transformation, each with its own set of parameters to consider.[1][2][3][4]

Underlying Chemistry: The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid.[2][3] The second step often requires more forcing conditions.

Troubleshooting Steps:

-

Re-evaluate Your Hydrolysis Conditions:

-

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid (HCl) is a common method.[2] If you are observing incomplete conversion, consider increasing the concentration of the acid or extending the reflux time. The protonation of the nitrile nitrogen by the acid increases the electrophilicity of the nitrile carbon, facilitating the initial attack by water.[3]

-